AMG319 is a synthetic small molecule that acts as a potent and selective inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ). [, ] It is primarily recognized for its role in scientific research exploring novel therapeutic approaches for various diseases, particularly in the field of oncology and immunology. [, , , ] AMG319 exhibits a high degree of selectivity for PI3Kδ over other PI3K isoforms, making it a valuable tool for investigating the specific role of PI3Kδ in cellular processes. []
AMG319 is a small molecule compound primarily classified as a selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The molecular formula of AMG319 is , and it has a CAS Registry Number of 1608125-21-8. Its development is part of ongoing research into targeted cancer therapies, particularly those that exploit the PI3K signaling pathway, which is frequently altered in cancerous cells .
The synthesis of AMG319 involves several key steps that utilize various chemical reactions. One notable method includes the reaction of acetanilide with phosphorus oxychloride to produce 2-chloroquinoline-3-carbaldehyde. This intermediate is then reacted with substituted acetophenones to yield the final product. The compound exhibits a high level of selectivity for PI3Kδ, with an IC50 value of approximately 16 nM in human whole blood assays, indicating its potency against this target .
AMG319 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows for selective binding to the PI3Kδ enzyme.
AMG319 participates in various chemical reactions primarily related to its mechanism of action as a PI3Kδ inhibitor. The compound's ability to inhibit this kinase is crucial for disrupting downstream signaling pathways that promote cell proliferation and survival in cancer cells.
The mechanism by which AMG319 exerts its effects involves the inhibition of the PI3Kδ pathway, which plays a significant role in immune cell signaling and tumor growth. By blocking this pathway, AMG319 can reduce tumor-associated regulatory T cells and enhance cytotoxic T cell responses against tumors.
AMG319 is primarily investigated for its potential applications in oncology, particularly for treating hematologic malignancies. Its role as a selective inhibitor of PI3Kδ positions it as a promising candidate for therapies aimed at cancers where this pathway is dysregulated.
PI3Kδ belongs to the class IA phosphoinositide 3-kinase family and consists of a catalytic subunit (p110δ) and a regulatory subunit (p85). Unlike ubiquitously expressed PI3K isoforms (α and β), PI3Kδ exhibits predominant expression in hematopoietic lineages, positioning it as a master regulator of immune cell function and a compelling therapeutic target in oncology [2] [7]. Its activation occurs downstream of various receptor systems, including antigen receptors, cytokine receptors, and co-stimulatory molecules, enabling precise control over lymphocyte responses.
Table 1: PI3K Isoform Expression Profiles and Functional Roles
Isoform | Primary Expression | Key Functions | Cancer Associations |
---|---|---|---|
PI3Kα (p110α) | Ubiquitous | Cell growth, metabolism | Solid tumors (oncogenic mutations) |
PI3Kβ (p110β) | Ubiquitous | Thrombosis, cell migration | PTEN-deficient tumors |
PI3Kδ (p110δ) | Hematopoietic cells | Lymphocyte activation, differentiation | Hematologic malignancies, tumor microenvironment |
PI3Kγ (p110γ) | Myeloid cells, heart | Inflammatory responses | Tumor-associated macrophages |
PI3Kδ serves as a non-redundant signaling node in B-cell receptor (BCR) pathways, where it converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This lipid second messenger recruits pleckstrin homology (PH) domain-containing proteins like AKT and BTK to the plasma membrane, initiating downstream cascades that govern B-cell proliferation, survival, and metabolic programming [7]. Genetic and pharmacological studies confirm that PI3Kδ inhibition disrupts BCR-mediated AKT phosphorylation (pAKTS473), with AMG319 demonstrating potent suppression of this pathway at low nanomolar concentrations (IC50 <5 nM in murine splenocytes) [3] [7]. Beyond B-cells, PI3Kδ critically regulates T-cell differentiation and function, particularly in regulatory T-cells (Tregs) where it maintains suppressive activity through FOXO1-dependent transcriptional programs [1].
Constitutive PI3Kδ activation drives oncogenesis in B-cell malignancies through multiple mechanisms, including chronic antigenic stimulation, gain-of-function mutations in upstream receptors (e.g., CD19), and loss of phosphatase antagonists (e.g., PTEN). This results in hyperactive AKT/mTOR signaling that promotes malignant B-cell survival and proliferation [2] [7]. Emerging evidence extends PI3Kδ's oncogenic role to solid tumors, where it operates through both cancer-cell-intrinsic and microenvironmental mechanisms. Tumor-infiltrating lymphocytes (TILs) exhibit PI3Kδ-dependent functional impairments, while certain epithelial cancers (e.g., breast, melanoma) aberrantly express PI3Kδ, potentially contributing to metastatic behavior [1] [6]. Single-cell RNA sequencing reveals that PI3Kδ inhibition reshapes the tumor immune landscape by depleting immunosuppressive Tregs and enhancing cytotoxic CD8+ T-cell function [1].
The clinical success of first-generation PI3Kδ inhibitors (e.g., idelalisib) in chronic lymphocytic leukemia (CLL) and indolent non-Hodgkin lymphomas validated PI3Kδ as a therapeutic target. These agents demonstrated that disrupting BCR signaling induces cancer cell apoptosis and modulates tumor microenvironment interactions [2] [6]. AMG319 exhibits synergistic cytotoxicity with chemotherapeutic agents like vincristine in diffuse large B-cell lymphoma (DLBCL) models, overcoming intrinsic resistance through enhanced suppression of pro-survival pathways. In xenograft studies, AMG319 combined with vincristine achieved superior tumor growth inhibition compared to monotherapy, highlighting the compound's chemosensitization potential [3].
PI3Kδ inhibition exerts profound immunomodulatory effects in solid tumor microenvironments by preferentially targeting immunosuppressive Tregs over conventional T-cells. In a neoadjuvant phase II trial for head and neck squamous cell carcinoma (HNSCC), AMG319 treatment significantly reduced intratumoral Tregs (FOXP3+ cells) and enhanced the cytotoxic potential of CD8+ TILs, evidenced by increased expression of IFNG, GZMB, and PRF1 [1]. Transcriptomic analysis revealed 93 differentially expressed genes post-treatment, indicating broad immune reprogramming. Furthermore, preclinical studies demonstrate that intermittent PI3Kδ inhibition schedules sustain anti-tumor immunity while minimizing systemic toxicity, enabling durable tumor control without pathogenic T-cell expansion in colonic tissue [1] [6]. These findings support combining PI3Kδ inhibitors with immune checkpoint blockers (e.g., anti-LAG3) to overcome resistance mechanisms in immunologically "cold" tumors [6].
Table 2: PI3Kδ Inhibitors in Clinical Development for Oncological Indications
Compound Name | Primary Targets | Development Phase | Key Clinical Indications |
---|---|---|---|
Idelalisib | PI3Kδ | Approved (2014) | CLL, FL, SLL |
AMG 319 | PI3Kδ | Phase 2 | HNSCC, lymphoid malignancies |
Duvelisib | PI3Kδ/γ | Approved (2018) | CLL, FL, SLL |
Parsaclisib | PI3Kδ | Phase 3 | Lymphoid tumors |
IOA-244 | PI3Kδ | Phase 1 | Solid tumors, lymphomas |
Taselisib | PI3Kα/δ/γ | Phase 3 | Solid tumors |
AMG319 emerged from structure-based drug design efforts focused on achieving high selectivity for PI3Kδ over other class I PI3K isoforms. Preclinical characterization revealed exceptional biochemical potency against recombinant PI3Kδ (IC50 = 18 nM) with significant selectivity margins over PI3Kα (IC50 = 33 µM; >1,800-fold), PI3Kβ (IC50 = 2.7 µM; 150-fold), and PI3Kγ (IC50 = 850 nM; 47-fold) [7] [8]. In cellular assays, AMG319 potently inhibited anti-IgM/CD40L-induced B-cell proliferation (IC50 = 8.6 nM) and suppressed BCR-mediated pAKT in primary CLL samples [3] [8]. The compound demonstrated favorable pharmacokinetic properties across species, including low systemic clearance, oral bioavailability >45%, and dose-proportional exposure, enabling robust target coverage in vivo [3] [7]. In transgenic (IgMm) mice, AMG319 achieved dose-dependent inhibition of in vivo pAKT (IC50 = 1.9 nM), while 3 mg/kg dosing in Lewis rats suppressed keyhole limpet hemocyanin (KLH)-induced inflammatory responses by 88% [7] [8].
AMG319 possesses a distinctive (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine structure that confers optimized isoform selectivity and drug-like properties. The purine-6-amine scaffold engages PI3Kδ's affinity pocket through specific hydrogen bonding with Val828 and Glu826, while the fluorinated quinoline moiety provides selective hydrophobic interactions within the PI3Kδ-specific substrate-binding region [2] [4]. This molecular architecture differentiates AMG319 from purine-based inhibitors (e.g., idelalisib) and benzoxazine derivatives (e.g., duvelisib), potentially contributing to its observed clinical activity in high-risk CLL patients with del(17p) or del(11q) [4]. In a first-in-human trial, AMG319 induced rapid lymph node regression (≥50% reduction in all evaluable CLL patients) and restored immune balance by normalizing elevated Treg populations (14/19 patients) [4]. The compound's pharmacokinetic profile features linear absorption, a plasma half-life of 3.8–6.6 hours across doses, and near-complete inhibition of ex vivo stimulated pAKT for 24 hours at 400 mg dosing [4].
Table 3: Selectivity Profile of AMG319 Against Class I PI3K Isoforms
PI3K Isoform | IC50 (nM) | Selectivity Ratio vs. PI3Kδ |
---|---|---|
PI3Kδ | 18 | 1.0 (reference) |
PI3Kγ | 850 | 47.2-fold |
PI3Kβ | 2,700 | 150-fold |
PI3Kα | 33,000 | 1,833-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7